2-[(2-Methyloxiran-2-yl)methoxy]oxane
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Overview
Description
2-[(2-Methyloxiran-2-yl)methoxy]oxane is a chemical compound known for its unique structure and properties It is an oxirane derivative, characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyloxiran-2-yl)methoxy]oxane typically involves the reaction of 2-methyloxirane with a suitable oxane derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound. The reaction is usually carried out at a temperature range of 50-70°C, with a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyloxiran-2-yl)methoxy]oxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-40°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-70°C.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted oxirane derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methyloxiran-2-yl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methyloxiran-2-yl)methoxy]oxane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methyloxiran-2-yl)methoxy]ethane: Similar structure but with an ethane backbone instead of oxane.
2-[(2-Methyloxiran-2-yl)methoxy]propane: Similar structure but with a propane backbone.
2-[(2-Methyloxiran-2-yl)methoxy]butane: Similar structure but with a butane backbone.
Uniqueness
2-[(2-Methyloxiran-2-yl)methoxy]oxane is unique due to its oxane backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
918947-50-9 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-[(2-methyloxiran-2-yl)methoxy]oxane |
InChI |
InChI=1S/C9H16O3/c1-9(7-12-9)6-11-8-4-2-3-5-10-8/h8H,2-7H2,1H3 |
InChI Key |
NRCJAEFLKHHTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COC2CCCCO2 |
Origin of Product |
United States |
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